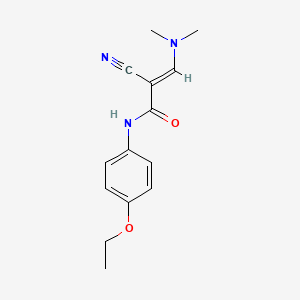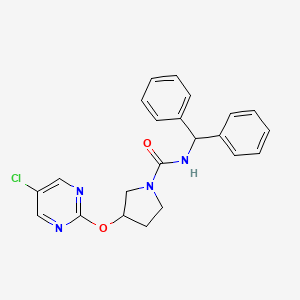
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrrolidine derivatives, chloropyrimidines, and carboxamides, which are often synthesized for their potential biological activities, including antioxidant, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents into the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Another example is the synthesis of novel benzamide derivatives by replacing the glutamic acid part of a known drug with different amines using diethylphosphorocyanidate (DEPC) as a coupling agent . These methods highlight the versatility of synthetic approaches in creating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic techniques such as NMR, LCMS, FT-IR, and X-ray diffraction analysis. For example, the structure of a novel pyrrolidine carboxamide was confirmed using X-ray diffraction, which showed that the crystal structure is consistent with the molecular structure optimized using DFT . Similarly, the structure of a heterocyclic compound was investigated using both experimental and theoretical methods, including DFT optimization .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. Carboxamides, for example, are known for their potential to engage in hydrogen bonding and other non-covalent interactions, which can be crucial for their biological activity . The presence of heterocyclic moieties and substituents like chloro, hydroxyl, and amino groups can also influence the reactivity and interaction of these compounds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and crystalline form, can be characterized using techniques like X-ray powder diffractometry, thermal analysis, and IR spectroscopy. For instance, two polymorphs of a related compound were characterized, showing different thermal behaviors and stability profiles . These properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.
Applications De Recherche Scientifique
Synthesis Applications
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide and its derivatives have been synthesized through various methodologies, demonstrating the compound's versatility in chemical synthesis. For example, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine showcases the use of reductive amination of aldehydes, highlighting the compound's role in creating pyrimidine derivatives with potential biological activities (Kuznetsov & Chapyshev, 2007).
Biological Activity Predictions
The compound and its derivatives have also been subjected to biological activity predictions. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems involved predictions of biological activity, indicating the compound's potential use in developing new therapeutic agents (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Anticonvulsant Activities
Several studies have explored the antimicrobial and anticonvulsant potentials of N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide derivatives. Research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds illustrates this direction, where synthesized derivatives were evaluated for their effectiveness against various microbial strains, showing significant activity (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, the anticonvulsant activity of N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione emphasizes the therapeutic potential of these compounds in treating epilepsy (Rybka et al., 2016).
Propriétés
IUPAC Name |
N-benzhydryl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCXKZSTVUBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)
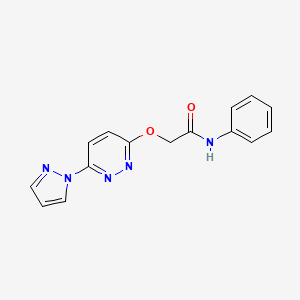
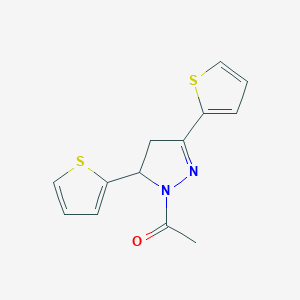

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
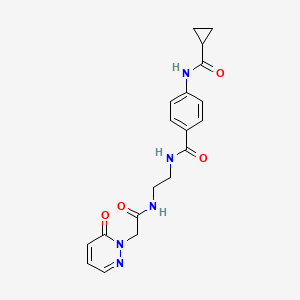
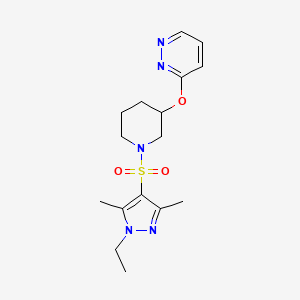
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
